molecular formula C11H14N4 B2628042 5-Phenyl-2-propan-2-yl-1,2,4-triazol-3-amine CAS No. 1785106-45-7

5-Phenyl-2-propan-2-yl-1,2,4-triazol-3-amine

Cat. No.: B2628042
CAS No.: 1785106-45-7
M. Wt: 202.261
InChI Key: UZSIBEZRSRHNBR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 5-Phenyl-2-propan-2-yl-1,2,4-triazol-3-amine Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines .

Mode of Action

The exact mode of action of This compound It is known that 1,2,4-triazole derivatives can interact with their targets leading to cytotoxic effects .

Biochemical Pathways

The biochemical pathways affected by This compound Similar 1,2,4-triazole derivatives have been studied for their potential anticancer effects .

Result of Action

The molecular and cellular effects of This compound Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-propan-2-yl-1,2,4-triazol-3-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

In an industrial setting, the production of 1,2,4-triazole derivatives, including this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-propan-2-yl-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-2-propan-2-yl-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which can influence its biological activity and interactions with molecular targets. The presence of the phenyl and isopropyl groups can enhance its lipophilicity and ability to cross cell membranes, making it a valuable compound for drug development .

Properties

IUPAC Name

5-phenyl-2-propan-2-yl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8(2)15-11(12)13-10(14-15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSIBEZRSRHNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC(=N1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785106-45-7
Record name 3-phenyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-amine
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